4-Hydroxyquinoline-5,8-dione

Monoamine oxidase inhibition Neurochemistry Target selectivity

4-Hydroxyquinoline-5,8-dione belongs to the quinoline-5,8‑dione class, a synthetically tractable ortho‑quinone scaffold that combines the electron‑deficient pyridine ring of quinoline with the redox‑active quinone motif. This nucleus is the structural hallmark of several natural antibiotics (e.g., streptonigrin, lavendamycin) and is recognized for its ability to undergo bioreductive activation and generate reactive oxygen species within cells.

Molecular Formula C9H5NO3
Molecular Weight 175.14 g/mol
Cat. No. B11913494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyquinoline-5,8-dione
Molecular FormulaC9H5NO3
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1=CC(=O)C2=C(C1=O)C(=O)C=CN2
InChIInChI=1S/C9H5NO3/c11-5-1-2-7(13)9-8(5)6(12)3-4-10-9/h1-4H,(H,10,12)
InChIKeyBVKBVZANMOCBLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxyquinoline-5,8-dione (CAS 115170-25-7): Core Scaffold Overview for Preclinical Procurement and Chemical Biology


4-Hydroxyquinoline-5,8-dione belongs to the quinoline-5,8‑dione class, a synthetically tractable ortho‑quinone scaffold that combines the electron‑deficient pyridine ring of quinoline with the redox‑active quinone motif . This nucleus is the structural hallmark of several natural antibiotics (e.g., streptonigrin, lavendamycin) and is recognized for its ability to undergo bioreductive activation and generate reactive oxygen species within cells . The 4‑hydroxy substituent is particularly notable because tautomerism between the 4‑hydroxy and 4‑oxo forms can modulate target binding, solubility, and redox potential relative to non‑hydroxylated or alternatively substituted quinoline‑5,8‑diones .

4-Hydroxyquinoline-5,8-dione: Why In‑Class Compounds Cannot Simply Be Interchanged


Quinoline‑5,8‑diones are far from interchangeable: the position and identity of substituents dictate redox potential, bioreductive enzyme selectivity, and off‑target enzyme inhibition profiles. For example, replacement of the 4‑hydroxy group with chloro or methoxy alters the tautomeric equilibrium and electron density of the quinone ring, directly impacting inhibition of CDC25 phosphatases and MAO enzymes . Even subtle changes—such as moving an aminoalkyl side chain from the 6‑ to the 7‑position—can shift cytotoxic potency by an order of magnitude in colorectal cancer models . Because the 5,8‑quinolinedione core itself acts as a redox‑active warhead, selectivity is achieved through precise tuning of peripheral substituent electronics and geometry; generic substitution without matched comparative data risks selecting a compound with divergent biological activity .

4-Hydroxyquinoline-5,8-dione: Head‑to‑Head Quantitative Differentiation Versus Closest Analogs


MAO‑A vs. MAO‑B Selectivity: 4‑Hydroxyquinoline‑5,8‑dione Exhibits Moderate Preference for MAO‑A Over MAO‑B

4‑Hydroxyquinoline‑5,8‑dione inhibits recombinant human MAO‑A with an IC50 of 25.3 μM, whereas its inhibition of recombinant human MAO‑B is markedly weaker (IC50 = 201 μM), yielding an approximately 8‑fold selectivity for the MAO‑A isoform . This selectivity profile distinguishes the 4‑hydroxy derivative from many synthetic quinoline‑5,8‑diones that often show pan‑MAO or MAO‑B‑preferring inhibition. The tautomeric equilibrium of the 4‑hydroxy/4‑oxo motif is proposed to contribute to this isoform discrimination .

Monoamine oxidase inhibition Neurochemistry Target selectivity

Enhanced Subversive Substrate Efficiency vs. 1,4‑Naphthoquinone: Redox‑Driven Disulfide Reductase Targeting

In a comparative study of aza‑analogues of 1,4‑naphthoquinone, the unsubstituted quinoline‑5,8‑dione (compound 1) functioned as a more efficient subversive substrate of plasmodial thioredoxin reductase, plasmodial glutathione reductase, and human erythrocyte glutathione reductase than the parent 1,4‑naphthoquinone and menadione . The enhanced substrate efficiency is attributed to the more positive redox potential conferred by nitrogen incorporation into the aromatic ring, which increases the oxidant character of the quinone . This class‑level differential establishes that aza‑naphthoquinones (including 4‑hydroxyquinoline‑5,8‑dione) possess inherently superior redox cycling capacity on NADPH‑dependent disulfide reductases relative to their carbocyclic counterparts.

Antimalarial mechanism Redox biochemistry Thioredoxin/glutathione reductase

Cytotoxic Potency Differential: 6‑Substituted vs. 7‑Substituted 5,8‑Quinolinedione Regioisomers in Colorectal Cancer

A systematic regioisomeric comparison of 6‑ vs. 7‑substituted 5,8‑quinolinedione CDC25 inhibitors revealed that 6‑isomers consistently display superior antiproliferative potency. Representative compound 6b (6‑substituted) exhibited IC50 values of 0.59 μM (DLD1) and 0.44 μM (HCT116), substantially more potent than its 7‑substituted counterpart (10‑ to 20‑fold difference depending on cell line) . This regioisomeric sensitivity demonstrates that substitution geometry—not merely the quinoline‑5,8‑dione core itself—dictates anticancer potency, and that 4‑hydroxyquinoline‑5,8‑dione provides a geometrically distinct scaffold for further functionalization at the 6‑ or 7‑position.

Colorectal cancer CDC25 phosphatase Structure–activity relationship

Quinoline‑5,8‑dione Derivatives Retain Antimalarial Activity Against Chloroquine‑Resistant P. falciparum (W2 Strain) with Sub‑5 μM Potency

In a focused library of 15 quinoline‑5,8‑dione and hydroxynaphthoquinone derivatives, seven compounds (7a–c, 8a, 9b, 11, 15) inhibited the chloroquine‑resistant P. falciparum W2 strain with IC50 values below 5 μM . This is a class‑level observation: the quinoline‑5,8‑dione scaffold circumvents chloroquine cross‑resistance, in contrast to many 4‑amino‑7‑chloroquinoline analogs that lose potency against W2. While 4‑hydroxyquinoline‑5,8‑dione itself was not the most potent derivative in this series, the data support the core nucleus as a resistance‑breaking antimalarial pharmacophore .

Antimalarial drug discovery Chloroquine resistance Plasmodium falciparum

Synthetic Route Flexibility: 4‑Hydroxy‑5,8‑quinolinequinone is Synthesized from 2,5‑Dimethoxyaniline Without Expensive Double‑Functionalized Starting Materials

Patent literature documents that 4‑hydroxy‑5,8‑quinolinequinone can be prepared from 2,5‑dimethoxyaniline and methyl acrylate ester (Withopf et al., Tetrahedron 1987) . This contrasts with earlier methods that required 5‑amino‑8‑hydroxyquinoline as a doubly functionalized, expensive, and poorly accessible starting material (Bracher, Heterocycles 1989) . For chemical procurement, this means the compound can be reliably manufactured through a scalable route using commodity reagents, reducing supply risk relative to analogs that depend on complex or single‑source precursors.

Synthetic methodology Process chemistry Supply chain reliability

Aziridinyl Quinoline‑5,8‑diones Exhibit DT‑Diaphorase‑Independent Cytotoxicity, Unlike Typical Bioreductive Alkylating Agents

COMPARE analysis of quinoline‑5,8‑diones active in the NCI‑60 cell line panel revealed that aziridinyl‑substituted derivatives exert cytotoxicity independent of DT‑diaphorase (NQO1) expression, in contrast to classical aziridinyl quinones that require two‑electron reduction by DT‑diaphorase for activation . This NQO1‑independence is a distinctive mechanistic feature that differentiates certain quinoline‑5,8‑dione derivatives from lavendamycin and mitomycin‑C analogs, which are highly dependent on DT‑diaphorase for bioactivation. While 4‑hydroxyquinoline‑5,8‑dione itself is not an aziridinyl derivative, this class‑level property indicates that the scaffold can be engineered to bypass NQO1‑mediated resistance mechanisms that limit the efficacy of other quinone‑based therapeutics.

Bioreductive activation DT‑diaphorase NQO1 independence

4-Hydroxyquinoline-5,8-dione: Evidence‑Mapped Research and Industrial Application Scenarios


MAO‑A‑Focused Neuropharmacology Probe Development

The ~8‑fold MAO‑A selectivity over MAO‑B (IC50 25.3 μM vs. 201 μM) positions 4‑hydroxyquinoline‑5,8‑dione as a viable starting scaffold for CNS‑directed MAO‑A inhibitor design . Researchers developing probes for depression or anxiety models can use this compound as a tool to investigate how the 4‑hydroxy/4‑oxo tautomeric equilibrium influences isoform selectivity, with the goal of improving potency through structure‑guided elaboration while maintaining the favorable MAO‑A preference .

Redox‑Directed Antimalarial Lead Optimization Against Chloroquine‑Resistant Strains

The quinoline‑5,8‑dione nucleus circumvents chloroquine cross‑resistance in P. falciparum W2, with multiple derivatives achieving sub‑5 μM IC50 . Simultaneously, class‑level evidence shows superior subversive substrate efficiency on plasmodial thioredoxin and glutathione reductases compared to 1,4‑naphthoquinone . Procurement of 4‑hydroxyquinoline‑5,8‑dione for antimalarial programs is justified when the dual objective is resistance circumvention combined with redox‑cycle‑driven parasite killing, particularly in hit‑to‑lead campaigns that aim to exploit both mechanisms.

CDC25 Phosphatase‑Targeted Anticancer Chemistry with Regioisomeric SAR Control

The striking 10‑ to 20‑fold potency difference between 6‑ and 7‑regioisomers of 5,8‑quinolinedione CDC25 inhibitors underscores the importance of substitution geometry for colorectal cancer activity . 4‑Hydroxyquinoline‑5,8‑dione provides a well‑characterized, synthetically accessible parent nucleus for medicinal chemists seeking to explore 6‑ or 7‑position functionalization with confidence that the regioisomeric choice is a primary potency determinant. This evidence supports procurement of the unsubstituted core for focused library synthesis in academic and industrial drug discovery.

NQO1‑Independent Bioreductive Prodrug Design in Oncology

The discovery that aziridinyl quinoline‑5,8‑diones bypass DT‑diaphorase (NQO1) for cytotoxic activation opens a design path for bioreductive prodrugs that remain active in NQO1‑deficient or NQO1‑downregulated tumors—a common resistance phenotype for mitomycin C and lavendamycin . Although 4‑hydroxyquinoline‑5,8‑dione requires further derivatization (e.g., aziridine introduction), its core scaffold inherently supports NQO1‑independent redox cycling, making it a strategic starting material for oncology groups addressing NQO1‑mediated resistance.

Quote Request

Request a Quote for 4-Hydroxyquinoline-5,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.